Ortho- and para-fluorotoluene fail to deliver regiocontrol in API synthesis, causing wrong isomers and oxidation. 3-Fluorotoluene (CAS 352-70-5) provides exclusive 4-metalation for flurbiprofen scaffolds, low-temperature nitration for agrochemical intermediates, and selective benzylic functionalization. Key advantages: • Exclusive 4-metalation for flurbiprofen core • Low-temp nitration for agrochemical intermediates • Benzylic C-H functionalization without ring metalation
3-Fluorotoluene (CAS 352-70-5) is a meta-fluorinated aromatic hydrocarbon that serves as a highly regioselective building block in pharmaceutical and agrochemical manufacturing . Characterized by a boiling point of approximately 116 °C and a density of 0.991 g/mL, its core procurement value lies in the unique electronic environment created by the meta-positioning of the strongly electronegative fluorine atom relative to the electron-donating methyl group [1]. This specific arrangement balances inductive (-I) and resonance (+M) effects, making 3-fluorotoluene an indispensable precursor for directed ortho-metalation (DoM) and electrophilic aromatic substitution sequences where precise regiocontrol is required for active pharmaceutical ingredient (API) assembly .
Substituting 3-fluorotoluene with its close analogs, such as 2-fluorotoluene or 4-fluorotoluene, fundamentally alters the regiochemical outcomes of downstream functionalizations, leading to process failures [1]. The meta-relationship in 3-fluorotoluene enables specific synergistic directing effects; for example, it allows for exclusive metalation at the 4-position, which is sterically and electronically impossible for the ortho and para isomers [2]. Furthermore, in electrophilic reactions like nitration, using 4-fluorotoluene results in unwanted side-chain oxidation rather than ring nitration, while 2-fluorotoluene requires harsher thermal conditions and yields entirely different isomer profiles[1]. Consequently, generic substitution in API precursor routes leads to drastically reduced yields, incorrect substitution patterns, and the failure of target syntheses.
Under solid acid catalysis (e.g., H-beta zeolite) at 60 °C, 3-fluorotoluene undergoes highly efficient ring nitration with >79% conversion, yielding primarily 3-fluoro-6-nitrotoluene [1]. In stark contrast, 4-fluorotoluene under similar conditions predominantly undergoes side-chain nitration (53% conversion, 59% selectivity for 4-fluoro-α-nitrotoluene), while 2-fluorotoluene requires a higher temperature (90 °C) to achieve only 55% conversion [1].
| Evidence Dimension | Nitration conversion and regioselectivity |
| Target Compound Data | >79% conversion at 60 °C (ring nitration) |
| Comparator Or Baseline | 4-fluorotoluene (side-chain nitration, 53% conversion); 2-fluorotoluene (55% conversion at 90 °C) |
| Quantified Difference | 24% higher conversion at a 30 °C lower temperature compared to 2-fluorotoluene; strictly ring-selective vs. side-chain selective for 4-fluorotoluene. |
| Conditions | 70% nitric acid, solid acid catalysts (H-beta), liquid phase. |
Procurement of 3-fluorotoluene is essential for manufacturing fluoronitrotoluene intermediates without the high-temperature requirements or side-chain oxidation penalties associated with its ortho and para isomers.
The meta-substitution pattern of 3-fluorotoluene allows for highly selective deprotonation at the 4-position using a LICKOR superbase (t-BuLi / t-BuOK) [1]. This specific regiocontrol enables a high-yield (79%), one-pot conversion to 2-fluoro-4-methylbiphenyl, a critical intermediate for the NSAID flurbiprofen [1]. Ortho- or para-fluorotoluenes cannot form this specific substitution pattern due to conflicting steric and electronic directing effects.
| Evidence Dimension | Regioselective metalation yield |
| Target Compound Data | 79% yield of 2-fluoro-4-methylbiphenyl via 4-position metalation |
| Comparator Or Baseline | 2-fluorotoluene and 4-fluorotoluene (structurally incapable of yielding the 2-fluoro-4-methylbiphenyl architecture) |
| Quantified Difference | Enables exclusive access to the 2-fluoro-4-methylbiphenyl scaffold in a single pot. |
| Conditions | t-BuLi/t-BuOK superbase in THF at -75 °C. |
Buyers synthesizing flurbiprofen or related biaryl APIs must select 3-fluorotoluene to leverage its unique DoM regioselectivity, bypassing multi-step, low-yield cross-coupling alternatives.
3-Fluorotoluene demonstrates excellent chemoselectivity for benzylic deprotonation over aromatic C(sp2)-H metalation when treated with a bimetallic LiN(SiMe3)2/Cs+ system [1]. This allows direct reaction with Weinreb amides to form 2-arylacetophenones, such as the key intermediate for Polmacoxib, without the competitive double addition or ring metalation that often plagues simple toluene derivatives [1].
| Evidence Dimension | Benzylic vs. ring deprotonation selectivity |
| Target Compound Data | Selective benzylic functionalization to yield 2-(3-fluorophenyl)-1-(4-(methylthio)phenyl)ethanone |
| Comparator Or Baseline | Unsubstituted toluene / standard alkylarenes (prone to competitive ring deprotonation or double addition) |
| Quantified Difference | High isolated yields of mono-addition products without tertiary alcohol byproducts. |
| Conditions | LiN(SiMe3)2/CsF in 2-MeTHF at 110 °C, followed by electrophile addition at 50 °C. |
This specific reactivity profile makes 3-fluorotoluene the ideal starting material for scalable, transition-metal-free synthesis of fluorinated 2-arylacetophenone pharmaceutical intermediates.
In advanced oxidation processes and atmospheric modeling, 3-fluorotoluene exhibits higher reactivity toward electrophilic OH radicals compared to 2-fluorotoluene and 4-fluorotoluene [1]. The OH-addition adduct of 3-fluorotoluene is stabilized by three hyperconjugation resonance structures, whereas the ortho and para isomers are limited to two, resulting in a distinct kinetic degradation profile [1].
| Evidence Dimension | Resonance stabilization of OH-radical adduct |
| Target Compound Data | 3 hyperconjugation-stabilized resonance structures |
| Comparator Or Baseline | 2-fluorotoluene and 4-fluorotoluene (2 structures each) |
| Quantified Difference | 50% increase in the number of hyperconjugation-stabilized resonance states, leading to faster OH radical reaction kinetics. |
| Conditions | Gas-phase or aqueous electrophilic OH radical addition. |
For environmental compliance modeling or selection of specialty solvents in radical-rich environments, 3-fluorotoluene's distinct degradation kinetics must be factored into material selection.
Leveraging its precise directed ortho-metalation (DoM) profile, 3-fluorotoluene is the premier starting material for assembling the 2-fluoro-4-methylbiphenyl core of flurbiprofen and related nonsteroidal anti-inflammatory drugs [1].
Due to its ability to undergo low-temperature, high-yield ring nitration without side-chain oxidation, 3-fluorotoluene is the optimal choice for manufacturing 3-fluoro-6-nitrotoluene for agrochemical pipelines [2].
Utilized in the synthesis of Polmacoxib intermediates, where the benzylic C-H bonds of 3-fluorotoluene can be selectively deprotonated and functionalized using bimetallic superbase systems without competitive ring metalation [3].
Flammable;Irritant